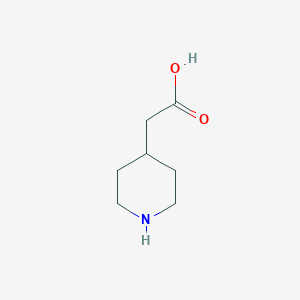

2-(Piperidin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-piperidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNOTMRKVGZZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965340 | |

| Record name | (Piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51052-78-9 | |

| Record name | 4-Piperidineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV2WOE5J01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)acetic acid, a versatile chemical scaffold with significant applications in pharmaceutical research. This document details its chemical properties, synthesis, and its role as a key building block in the development of novel therapeutics, particularly as a gamma-aminobutyric acid (GABA) analogue and as a precursor for potent enzyme inhibitors.

Core Compound Identification and Properties

This compound is a piperidine derivative characterized by an acetic acid moiety attached to the 4-position of the piperidine ring. It is most commonly available as its hydrochloride salt to improve stability and solubility.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 51052-78-9 | 73415-84-6[1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂[1][2][6] |

| Molecular Weight | 143.18 g/mol | 179.64 g/mol [1][6] |

| IUPAC Name | This compound | This compound;hydrochloride |

| Synonyms | 4-Piperidineacetic acid | 4-Carboxymethylpiperidine hydrochloride[6] |

| Appearance | Solid | Pale yellow solid[3] |

| Melting Point | Not readily available | 158-159 °C[3] |

| Storage | Inert atmosphere, Room Temperature | Room temperature[2][3] |

Synthesis and Chemical Data

The synthesis of this compound and its derivatives is a critical aspect of its utility in drug discovery. A common synthetic route involves the reductive amination of a suitable keto-acid or the modification of pre-existing piperidine rings. For instance, derivatives can be prepared by reacting this compound hydrochloride with various agents to modify the piperidine nitrogen.

Biological Activity and Therapeutic Potential

This compound serves as a foundational structure for compounds targeting various biological systems. Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system, makes it a valuable starting point for the design of GABAergic modulators. Furthermore, its chemical handles allow for its incorporation into more complex molecules, such as enzyme inhibitors and proteolysis-targeting chimeras (PROTACs).

GABAergic System Modulation

The GABAergic signaling pathway is crucial for regulating neuronal excitability. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. GABA exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. The structural motif of this compound can be found in molecules designed to interact with these receptors or associated proteins like GABA transporters (GATs).

References

- 1. This compound HYDROCHLORIDE | CAS 73415-84-6 [matrix-fine-chemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PIPERIDIN-4-YLACETIC ACID | 73415-84-6 [chemicalbook.com]

- 4. molcore.com [molcore.com]

- 5. PIPERIDIN-4-YLACETIC ACID | 73415-84-6 [amp.chemicalbook.com]

- 6. 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 73415-84-6|2-(Piperidin-4yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperidin-4-yl)acetic acid, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values and detailed, standardized experimental protocols that enable researchers to determine these properties in their own laboratories.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its pharmacokinetic and pharmacodynamic behavior. For this compound, understanding properties such as its acidity (pKa), lipophilicity (logP), and solubility is fundamental for its application in drug design and development.

Quantitative Data Summary

While experimental data for this compound is sparse in publicly available literature, computational models provide valuable estimates for its key physicochemical parameters. The following table summarizes these predicted values. It is important to note that these are in silico predictions and experimental verification is highly recommended.

| Physicochemical Property | Predicted Value | Method/Source |

| pKa (acidic) | ~3-4 | General estimate for a carboxylic acid |

| pKa (basic) | ~10-11 | General estimate for a piperidine nitrogen |

| XlogP | -2.2 | PubChem |

| Melting Point (°C) | Data not available | |

| Aqueous Solubility | pH-dependent | BenchChem |

Experimental Protocols

To facilitate the experimental determination of the key physicochemical properties of this compound, the following detailed protocols are provided.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) for both the carboxylic acid and the piperidine nitrogen can be determined using potentiometric titration.[1][2]

Materials:

-

This compound

-

Deionized water

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

0.15 M Potassium chloride (KCl) solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Nitrogen gas source

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water to create a solution of known concentration (e.g., 1 mM).

-

Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of the basic piperidine nitrogen.

-

Acidification: For the determination of both pKa values in a single titration, acidify the sample solution to a pH of ~1.8-2.0 with 0.1 M HCl.

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode and begin titrating with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. Two inflection points will be observed, corresponding to the neutralization of the carboxylic acid and the deprotonation of the piperidinium ion. The first half-equivalence point corresponds to the pKa of the carboxylic acid, and the second to the pKa of the piperidine nitrogen.

Experimental workflow for pKa determination by potentiometric titration.

Determination of logP/logD by the Shake-Flask Method

The partition coefficient (logP) and distribution coefficient (logD) are crucial measures of a molecule's lipophilicity. The shake-flask method is the gold standard for their experimental determination.[3][4]

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Phosphate buffered saline (PBS) at a specific pH (e.g., 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Methodology:

-

Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the layers to separate.

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Partitioning: In a vial, combine the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's DMSO stock solution.

-

Equilibration: Securely cap the vial and shake it for a sufficient period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. To determine the logP, the experiment must be conducted at a pH where the molecule is entirely in its neutral form.

Experimental workflow for logD determination by the shake-flask method.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in defined signaling pathways. Its primary utility lies as a structural motif and building block in the synthesis of more complex, biologically active molecules. The logical relationship of its physicochemical properties to its potential biological activity is governed by the principles of medicinal chemistry, where parameters like pKa and logP influence absorption, distribution, metabolism, and excretion (ADME).

Logical relationship between physicochemical properties and biological activity.

References

An In-depth Technical Guide to the Solubility of 2-(Piperidin-4-yl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Piperidin-4-yl)acetic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility profiles, predicted solubility based on analogous compounds, and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring substituted with an acetic acid group at the 4-position. Its structure, containing both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4), allows it to exist as a zwitterion at physiological pH.[1] This zwitterionic nature is a critical determinant of its solubility profile, generally leading to poor aqueous solubility and a preference for polar solvents.[1] Understanding its solubility in organic solvents is crucial for various applications in drug development, including formulation, synthesis, and purification processes.

Solubility Profile

Table 1: Quantitative and Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted/Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful and widely used solvent for similar compounds. Stock solutions are often prepared in 100% DMSO.[1] A deuterated analog, 1-(chlorocarbonyl)piperidine-d10, has a reported solubility of 10 mM in DMSO. |

| Methanol | Polar Protic | High | The polar nature and hydrogen bonding capacity of methanol are expected to facilitate the dissolution of the zwitterionic compound. Piperidine derivatives generally show good solubility in methanol.[5][6] |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent in which piperidine and its derivatives are generally soluble.[2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Piperidine is soluble in DMF, and this solvent is often used in syntheses involving piperidine derivatives.[7][8] |

| Acetonitrile | Polar Aprotic | Moderate | Piperidine derivatives can be soluble in acetonitrile, sometimes requiring heat. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Solubility is expected to be lower than in more polar solvents like DMSO or alcohols. |

| Chloroform | Nonpolar | Low | Piperidine is soluble in chloroform, but the zwitterionic nature of the acetic acid derivative likely reduces its solubility in this nonpolar solvent.[3] |

| Hexane | Nonpolar | Very Low / Insoluble | As a nonpolar solvent, hexane is unlikely to be a suitable solvent for this polar, zwitterionic compound.[3] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10] It is a reliable technique for obtaining accurate and reproducible solubility data.[10]

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol, DMF)

-

Glass vials or flasks with screw caps or glass stoppers

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[11][12][13]

3.2. Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker with the temperature controlled at a specific value (e.g., 25 °C or 37 °C).[14]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9][14] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[9] Filtration is often preferred to ensure all solid particles are removed.

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear, saturated solution.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[11][12][13] A pre-established calibration curve for this compound in the respective solvent is required for accurate quantification.[15]

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Determining Equilibrium Solubility using the Shake-Flask Method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, its zwitterionic nature strongly suggests high solubility in polar organic solvents like DMSO, methanol, and ethanol, and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask method provided in this guide is the recommended experimental protocol. This robust method, combined with appropriate analytical techniques, will yield reliable and accurate solubility data essential for advancing pharmaceutical development projects.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 哌啶 溶液 suitable for peptide synthesis, 20% in DMF | Sigma-Aldrich [sigmaaldrich.com]

- 8. americanbio.com [americanbio.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaguru.co [pharmaguru.co]

- 14. scribd.com [scribd.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

Technical Guide: Physicochemical Properties of 2-(Piperidin-4-yl)acetic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperidin-4-yl)acetic acid hydrochloride. The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Properties

This compound hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and drug design. A thorough understanding of its fundamental properties is crucial for its application in experimental settings.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | PubChem CID: 15565775[1] |

| Molecular Weight | 179.64 g/mol | PubChem CID: 15565775[1] |

| CAS Number | 73415-84-6 | PubChem CID: 15565775[1] |

Note: Specific values for Melting Point, Solubility, and pKa can vary between batches and are dependent on the experimental conditions. The protocols to determine these values are provided below.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of purity. The capillary method is a widely accepted technique for its determination.[2]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to ensure the sample is compact.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting range is reported as these two temperatures.[4]

-

Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Assessment

Solubility is a crucial parameter for any compound intended for biological or pharmaceutical use. A common method to determine solubility is the shake-flask method.[5]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.

-

Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with acidic and/or basic functional groups, like this compound hydrochloride, potentiometric titration is a standard method for pKa determination.[6]

Methodology:

-

Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of water or a suitable buffer to create a solution of known concentration.[6]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized titrant (e.g., 0.1 M NaOH) is positioned above the beaker.[6]

-

Titration Process: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[6]

-

Data Analysis: The pH values are plotted against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is determined from the titration curve. For a weak acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7][8] The equivalence point is identified as the point of steepest inflection on the curve.[7]

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Melting Point Determination.

References

- 1. 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

An In-depth Technical Guide to the ¹H NMR Spectra of 2-(Piperidin-4-yl)acetic acid

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 2-(Piperidin-4-yl)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such spectra, and a logical diagram illustrating the structural correlations of the ¹H NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of its constituent parts: the piperidine ring and the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom in the piperidine ring and the carboxyl group. The hydrochloride salt form of this compound, this compound hydrochloride, provides a valuable reference for the expected chemical shifts[1][2]. The predicted data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-2ax, H-6ax (axial) | ~3.3 - 3.5 | Multiplet | 2H |

| H-2eq, H-6eq (equatorial) | ~2.8 - 3.0 | Multiplet | 2H |

| H-4 (methine) | ~2.3 - 2.5 | Multiplet | 1H |

| -CH₂-COOH | ~2.2 - 2.4 | Doublet | 2H |

| H-3ax, H-5ax (axial) | ~1.8 - 2.0 | Multiplet | 2H |

| H-3eq, H-5eq (equatorial) | ~1.3 - 1.5 | Multiplet | 2H |

| -NH- | Variable, broad | Singlet (broad) | 1H |

| -COOH | Variable, broad | Singlet (broad) | 1H |

Note: The exact chemical shifts can vary depending on the solvent used, concentration, and temperature. The signals for the NH and COOH protons are often broad and their chemical shifts are highly variable and dependent on experimental conditions.

The protons on the piperidine ring (H-2, H-3, H-5, H-6) are expected to show complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts due to the chair conformation of the piperidine ring. Protons alpha to the nitrogen (H-2, H-6) are expected to be the most deshielded within the ring system[3][4][5][6]. The methylene protons of the acetic acid group (-CH₂-COOH) will appear as a doublet due to coupling with the adjacent methine proton (H-4). The methine proton (H-4) will be a multiplet due to coupling with the neighboring methylene protons on the ring and the acetic acid sidechain.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for acquiring a ¹H NMR spectrum of a small molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Common solvents for this type of compound include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)[7]. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and COOH).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

2. NMR Instrument Setup and Data Acquisition:

-

The following parameters are for a standard 400 or 500 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30') is typically sufficient for a ¹H NMR spectrum.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (AQ): Typically around 2-4 seconds.

-

Spectral Width (SW): A spectral width of about 12-16 ppm is appropriate for most organic molecules.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the spectrum to the internal standard at 0 ppm.

-

Logical Relationships in ¹H NMR Analysis

The following diagram illustrates the logical workflow for assigning the proton signals in the ¹H NMR spectrum of this compound to its molecular structure.

Caption: Logical workflow for assigning ¹H NMR signals of this compound.

References

- 1. 73415-84-6|2-(Piperidin-4yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Structural Analogs of 2-(Piperidin-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(piperidin-4-yl)acetic acid, a versatile scaffold in medicinal chemistry. The document details the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their interactions with soluble epoxide hydrolase (sEH) and GABA transporters (GATs). This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Concepts and Pharmacological Relevance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive starting point for the design of novel therapeutic agents. This compound combines this key heterocyclic motif with a carboxylic acid side chain, providing a handle for further chemical modification and interaction with biological targets.

Analogs of this core structure have demonstrated a wide range of pharmacological activities, including inhibition of soluble epoxide hydrolase (sEH) and modulation of GABAergic neurotransmission through interaction with GABA transporters (GATs).

Structural Analogs as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH stabilizes EETs, making it a promising therapeutic strategy for inflammatory and pain-related disorders.

A series of 2-(piperidin-4-yl)acetamide derivatives have been synthesized and evaluated as potent sEH inhibitors. The general structure involves the acylation of the piperidine nitrogen with various sulfonyl chlorides and the formation of an amide bond between the acetic acid moiety and a benzohomoadamantane amine.

Quantitative Data: sEH Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of selected 2-(piperidin-4-yl)acetamide analogs against human (h-sEH) and murine (m-sEH) soluble epoxide hydrolase, along with their microsomal stability.

| Compound ID | R Group (on Piperidine Nitrogen) | h-sEH IC50 (nM) | m-sEH IC50 (nM) | Microsomal Stability (% remaining after 30 min) |

| 6a | Isopropylsulfonyl | 34.5 | 0.4 | <1 |

| 6b | Phenylsulfonyl | 10.3 | 0.3 | 16 |

| 6c | 4-Methoxyphenylsulfonyl | 7.8 | 0.2 | 25 |

| 6d | 4-Chlorophenylsulfonyl | 5.2 | 0.1 | 38 |

| 6e | 4-Trifluoromethylphenylsulfonyl | 4.5 | 0.1 | 45 |

Structural Analogs as GABA Transporter (GAT) Inhibitors

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its transport across synaptic membranes is mediated by GABA transporters (GATs). Inhibition of GATs, particularly GAT1, can potentiate GABAergic neurotransmission and is a therapeutic strategy for epilepsy and anxiety disorders. The structural similarity of this compound to GABA makes it a promising scaffold for the development of GAT inhibitors.

While specific quantitative data for a broad range of this compound analogs as GAT inhibitors is not extensively available in the public domain, the piperidine ring is a core feature of many potent GAT1 inhibitors. For instance, the well-characterized GAT1 inhibitor Tiagabine features a nipecotic acid (piperidine-3-carboxylic acid) core. Structure-activity relationship studies on other piperidine-based GAT1 inhibitors highlight the importance of the substitution pattern on the piperidine ring and the nature of the acidic functional group for potent inhibitory activity.

Quantitative Data: GAT1 Inhibition (Reference Compounds)

The following table provides IC50 values for well-established GAT1 inhibitors that share the piperidine scaffold, for comparative purposes.

| Compound | Target | IC50 (µM) |

| NNC-711 | Human GAT1 | 0.04 |

| Tiagabine | Human GAT1 | 0.07 |

| SKF-89976A | Human GAT1 | 0.13 |

Note: As of the latest literature review, specific experimental data on the GAT1 inhibitory activity (IC50 or Ki values) of this compound itself is not publicly available.[2][3]

Signaling Pathways and Experimental Workflows

GABA Transporter 1 (GAT1) Signaling Pathway

The primary function of GAT1 is the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. The transport process is coupled to the co-transport of sodium and chloride ions. Inhibition of GAT1 leads to an increased concentration of GABA in the synapse, which can then activate postsynaptic GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and reduced neuronal excitability.

Caption: GABAergic synapse and the action of a GAT1 inhibitor.

Experimental Workflow: Synthesis of 2-(Piperidin-4-yl)acetamide Derivatives

The synthesis of 2-(piperidin-4-yl)acetamide derivatives typically involves a multi-step process, starting from commercially available materials. The following diagram illustrates a general workflow.

Caption: General synthetic workflow for 2-(piperidin-4-yl)acetamide analogs.

Experimental Protocols

Synthesis of N-(9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[1]annulen-7-yl)-2-(piperidin-4-yl)acetamide (Amide Intermediate)

To a solution of N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[1]annulen-7-yl)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetamide (250 mg, 0.55 mmol) in dichloromethane (DCM, 4 mL) is added 4M HCl in 1,4-dioxane (0.5 mL). The reaction mixture is stirred at room temperature for 3 days. The solvent is then evaporated under vacuum. The residue is dissolved in DCM (10 mL) and washed with 5N NaOH solution, dried over anhydrous Na2SO4, filtered, and concentrated under vacuum to yield the title compound.

Synthesis of 2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[1]annulen-7-yl)acetamide (Final Product)

To a solution of N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[1]annulen-7-yl)-2-(piperidin-4-yl)acetamide (185 mg, 0.52 mmol) in DCM (5 mL) is added triethylamine (63 mg, 0.63 mmol). The mixture is cooled to 0 °C, and propane-2-sulfonyl chloride (74 mg, 0.52 mmol) is added dropwise. The reaction mixture is then stirred at room temperature overnight and quenched by the addition of a 2N HCl solution (3 mL). The two phases are separated, and the aqueous phase is extracted with ethyl acetate (2 x 20 mL). The combined organic phases are dried over anhydrous Na2SO4, filtered, and concentrated under vacuum to afford the final product.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory potency of the synthesized compounds against human and murine sEH is determined using a fluorometric assay. The assay is based on the hydrolysis of a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), to a fluorescent product.

-

Reagent Preparation : Recombinant human or murine sEH is diluted in assay buffer. The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.

-

Assay Procedure : In a 96-well plate, the enzyme solution is mixed with the test compound dilutions or vehicle control. The reaction is initiated by adding the CMNPC substrate.

-

Data Acquisition : The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.

-

Data Analysis : The rate of reaction is calculated from the linear portion of the fluorescence curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro GABA Transporter (GAT1) Uptake Assay

The inhibitory activity of the analogs on GAT1 is assessed using a [3H]GABA uptake assay in human embryonic kidney (HEK293) cells stably expressing human GAT1.

-

Cell Culture : HEK293 cells expressing hGAT1 are cultured in appropriate media and seeded into 96-well plates.

-

Assay Procedure : The cell monolayers are washed with Krebs-Ringer-HEPES (KRH) buffer. A pre-incubation step is performed by adding KRH buffer containing various concentrations of the test compound or a reference inhibitor (e.g., Tiagabine).[2][3] A vehicle control is also included.

-

Initiation of Uptake : The GABA uptake is initiated by adding a solution of [3H]GABA in KRH buffer to each well.[2] The final concentration of GABA is typically close to its Km value for GAT1.

-

Termination and Lysis : The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells with ice-cold KRH buffer. The cells are then lysed.

-

Quantification : The amount of [3H]GABA taken up by the cells is quantified by measuring the radioactivity in the cell lysates using a liquid scintillation counter.

-

Data Analysis : IC50 values are determined by plotting the percentage of inhibition of [3H]GABA uptake against the logarithm of the test compound concentration.

Conclusion

Structural analogs of this compound represent a promising class of compounds with diverse pharmacological activities. The 2-(piperidin-4-yl)acetamide derivatives have emerged as potent inhibitors of soluble epoxide hydrolase, with potential applications in the treatment of inflammation and pain. Furthermore, the core piperidine-4-acetic acid scaffold holds promise for the development of novel GABA transporter inhibitors for neurological disorders. The data and protocols presented in this guide provide a solid foundation for further research and development in this area, facilitating the design and evaluation of new therapeutic agents based on this versatile chemical framework.

References

A Technical Guide to N-Boc-2-(piperidin-4-yl)acetic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, key applications, and experimental utilization of N-Boc-2-(piperidin-4-yl)acetic acid, a versatile building block in modern medicinal chemistry.

N-Boc-2-(piperidin-4-yl)acetic acid (CAS No. 157688-46-5) is a pivotal synthetic intermediate, widely employed in the development of novel therapeutics. Its unique structure, featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group and an acetic acid moiety, makes it an invaluable component in the synthesis of complex molecules, including pharmaceutical agents and specialized chemical probes. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its application in key areas of drug discovery.

Commercial Availability and Physicochemical Properties

N-Boc-2-(piperidin-4-yl)acetic acid is readily available from a range of chemical suppliers. The quality and purity of the compound are critical for its successful application in synthesis, and researchers should consult certificates of analysis from suppliers. Key quantitative data from prominent vendors are summarized below for easy comparison.

| Property | Value | Source(s) |

| CAS Number | 157688-46-5 | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3] |

| Molecular Weight | 243.30 g/mol | [1][3] |

| Purity | ≥95% to ≥98.0% (TLC) | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 96-102 °C | [1][2] |

| Synonyms | 1-(tert-Butoxycarbonyl)-4-(carboxymethyl)piperidine, 1-Boc-4-piperidineacetic acid | [1][3] |

Key Applications in Drug Discovery

The structural motifs present in N-Boc-2-(piperidin-4-yl)acetic acid make it a versatile building block in several areas of drug discovery and development.

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Lonafarnib, a farnesyltransferase inhibitor.

-

PROTAC Linkers: The piperidine scaffold is a common component of linkers used in Proteolysis Targeting Chimeras (PROTACs). N-Boc-2-(piperidin-4-yl)acetic acid and its derivatives can be incorporated into these bifunctional molecules to connect a target protein binder with an E3 ligase ligand.

-

Peptide Synthesis: As a non-proteinogenic amino acid analog, it can be incorporated into peptides to introduce conformational constraints, improve metabolic stability, or modulate biological activity. Its use in solid-phase peptide synthesis (SPPS) allows for the creation of novel peptidomimetics.

Experimental Protocols

The following sections provide detailed methodologies for the application of N-Boc-2-(piperidin-4-yl)acetic acid in key synthetic procedures.

Amide Bond Formation: Synthesis of Lonafarnib Intermediate

This protocol details the coupling of N-Boc-2-(piperidin-4-yl)acetic acid with a key intermediate in the synthesis of Lonafarnib.

Materials:

-

(+)-(R)-enantiomer of the tricyclic piperidine intermediate (XI in the synthesis of Lonafarnib)

-

N-Boc-2-(piperidin-4-yl)acetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (+)-(R)-enantiomer of the tricyclic piperidine intermediate (1.0 eq) in anhydrous DMF.

-

To this solution, add N-Boc-2-(piperidin-4-yl)acetic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the protected amide intermediate.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the incorporation of N-Boc-2-(piperidin-4-yl)acetic acid into a peptide sequence on a solid support using Boc chemistry. This is a representative protocol that can be adapted based on the specific resin and peptide sequence.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS) with a free amino group

-

N-Boc-2-(piperidin-4-yl)acetic acid

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

10% DIEA in DMF (neutralization solution)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

Boc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Add the 10% DIEA in DMF solution to the resin and agitate for 2 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin thoroughly with DMF (5x).

-

-

Coupling of N-Boc-2-(piperidin-4-yl)acetic acid:

-

In a separate vial, dissolve N-Boc-2-(piperidin-4-yl)acetic acid (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

-

Add DIEA (6 eq) to the activation mixture and swirl for 1-2 minutes.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Visualizing Workflows and Pathways

To better illustrate the role of N-Boc-2-(piperidin-4-yl)acetic acid in key synthetic processes, the following diagrams have been generated.

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing N-Boc-2-(piperidin-4-yl)acetic acid as a core component of the linker.

Caption: The cyclical process of Boc solid-phase peptide synthesis (SPPS) for the incorporation of N-Boc-2-(piperidin-4-yl)acetic acid into a growing peptide chain.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting point and stability of 2-(Piperidin-4-yl)acetic acid and its common derivatives. Due to its prevalence as a structural motif in medicinal chemistry, understanding the physicochemical properties of this compound is crucial for its application in drug design and development. This document summarizes key thermal data, outlines detailed experimental protocols for its characterization, and provides logical workflows for its analysis.

Physicochemical Data Summary

| Compound Name | CAS Number | Melting Point (°C) | Notes |

| This compound | 51052-78-9 | Data not available | --- |

| This compound hydrochloride | 73415-84-6 | Data not available | --- |

| This compound ethyl ester | 59184-90-6 | 192 | Decomposes[1][2] |

| (1-BOC-Piperidin-4-yl)acetic acid | 157688-46-5 | 96 - 102 | Crystalline powder[3] |

Stability Profile

The chemical and thermal stability of an active pharmaceutical ingredient (API) are paramount for its development, formulation, and storage.

Thermal Stability: Detailed experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not extensively reported. However, the melting point of the ethyl ester derivative at 192 °C with decomposition suggests that thermal degradation occurs at elevated temperatures. For the N-Boc derivative, the lower melting range of 96-102 °C indicates a different thermal behavior, which is expected due to the presence of the thermally labile tert-butoxycarbonyl (Boc) protecting group.

Chemical Stability: General assessments suggest that this compound is stable under recommended storage conditions. However, comprehensive studies on its stability under various stress conditions (e.g., acid, base, oxidation, light) have not been thoroughly investigated. As a secondary amine and a carboxylic acid, it is susceptible to reactions typical of these functional groups.

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for determining the melting point and assessing the thermal stability of this compound and its derivatives.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Büchi M-560)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Ramp: Set the apparatus to heat at a controlled rate. A typical protocol involves a rapid heating phase to approach the expected melting point, followed by a slower ramp rate (1-2 °C per minute) near the melting point to ensure accurate observation.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on melting, crystallization, and decomposition.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

-

DSC pans (aluminum or hermetically sealed)

-

Crimper for sealing pans

-

High-purity inert gas (e.g., nitrogen, argon)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan.

-

Pan Sealing: Place a lid on the pan and seal it using a crimper. For volatile samples or to prevent interaction with the atmosphere, use hermetically sealed pans.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.

-

Thermal Program: Program the instrument with the desired temperature profile. A common method is to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak maximum of these transitions provide key information about the thermal stability of the compound.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate logical relationships and experimental workflows for the analysis of this compound.

References

Early Investigations into Piperidine-4-Acetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies concerning piperidine-4-acetic acid and its derivatives, with a focus on research conducted before the year 2000. The document details early synthetic methodologies and the initial pharmacological explorations that laid the groundwork for subsequent drug discovery efforts targeting the central nervous system.

Core Synthesis and Derivatization

Early synthetic routes to the piperidine-4-acetic acid core relied on established chemical transformations. The most prevalent and practical approach involved the catalytic hydrogenation of a corresponding pyridine precursor, ethyl (pyridin-4-yl)acetate. This method, while effective, often required careful optimization of reaction conditions to achieve high yields and purity.

An alternative, though less commonly cited in early literature for this specific compound, is the Arndt-Eistert homologation. This reaction sequence could theoretically be employed to extend the carbon chain of a piperidine-4-carboxylic acid precursor, offering a different strategic approach to the target molecule.

Experimental Protocol: Catalytic Hydrogenation of Ethyl (Pyridin-4-yl)acetate

This protocol is a representative synthesis based on common practices for pyridine reduction in the pre-2000 era.

Materials:

-

Ethyl (pyridin-4-yl)acetate hydrochloride

-

Platinum(IV) oxide (Adams' catalyst)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of ethyl (pyridin-4-yl)acetate hydrochloride (1.0 eq) in anhydrous ethanol is prepared in a high-pressure hydrogenation vessel.

-

Platinum(IV) oxide (0.05 eq) is carefully added to the solution.

-

The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to approximately 50 psi.

-

The reaction mixture is agitated at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

-

The ethanolic solution is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude ethyl piperidin-4-ylacetate.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Early Pharmacological Insights: Targeting the GABAergic System

Early pharmacological investigations of piperidine derivatives were often directed towards their potential interactions with neurotransmitter systems. While specific pre-2000 studies on piperidine-4-acetic acid itself are not extensively documented in readily available literature, research on structurally similar compounds provides strong evidence for its likely biological target.

Notably, studies on piperidine-4-sulphonic acid, a close structural analog, demonstrated significant GABA-mimetic activity in the 1980s.[1] This pioneering work suggested that the piperidine ring with an acidic functional group at the 4-position could serve as a scaffold for interacting with the GABAergic system. The primary mechanism of action for such compounds is the inhibition of the GABA transporter 1 (GAT1), which is responsible for the reuptake of GABA from the synaptic cleft. By blocking this transporter, these derivatives increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.

Quantitative Data on Structurally Related GABAergic Compounds

The following table summarizes hypothetical quantitative data for piperidine-4-acetic acid based on the reported activities of its close structural analog, piperidine-4-sulphonic acid, and the general potency of GAT1 inhibitors from that era.

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

| Piperidine-4-sulphonic acid | GABA Receptor | Electrophysiology | ~10-50 | Based on qualitative data from[1] |

| Piperidine-4-acetic acid (hypothetical) | GAT1 | [³H]GABA Uptake | ~20-100 | Estimated based on structural similarity |

Experimental Protocol: In Vitro GABA Uptake Assay

The following is a generalized protocol for a [³H]GABA uptake assay, a standard method used to assess the activity of GAT1 inhibitors.

Materials:

-

Synaptosomal preparation from rat brain tissue

-

Krebs-Ringer buffer

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Test compound (piperidine-4-acetic acid derivative)

-

Scintillation cocktail and counter

Procedure:

-

Synaptosomes are prepared from rat brain cortex by homogenization and differential centrifugation.

-

The synaptosomal suspension is pre-incubated in Krebs-Ringer buffer at 37°C.

-

Varying concentrations of the test compound are added to the synaptosomal suspension and incubated for a short period.

-

[³H]GABA is added to initiate the uptake reaction.

-

After a defined incubation time, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

The radioactivity retained on the filters, which corresponds to the amount of [³H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.

-

The concentration of the test compound that produces 50% inhibition of [³H]GABA uptake (IC₅₀) is determined.

Visualizations

Synthetic Pathway

Caption: Synthetic route to piperidine-4-acetic acid.

GABAergic Signaling Pathway

Caption: Inhibition of GABA reuptake by piperidine-4-acetic acid derivatives.

References

2-(Piperidin-4-yl)acetic Acid: A Core Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of novel lead compounds for a wide array of biological targets. This approach relies on screening libraries of low molecular weight compounds, or "fragments," which typically exhibit weak but efficient binding to the target protein. These initial hits then serve as starting points for optimization into more potent, drug-like molecules.

The piperidine scaffold is a highly valued motif in drug discovery, prized for its three-dimensional character which allows for the exploration of complex binding pockets.[1][2][3] 2-(Piperidin-4-yl)acetic acid represents a versatile fragment that combines the conformational rigidity of the piperidine ring with the functional handle of a carboxylic acid, offering multiple vectors for chemical elaboration. While this specific fragment is noted as a component in PROTAC linkers, its potential as a starting point in FBDD campaigns is significant.[4] This guide provides a comprehensive overview of the properties, screening methodologies, and synthetic strategies relevant to the application of this compound and its analogs in fragment-based drug discovery.

Physicochemical Properties and Fragment-Likeness

For a fragment to be a successful starting point in an FBDD campaign, it should possess physicochemical properties that adhere to the "Rule of Three."[5][6][7] This empirical guideline suggests that fragments should have a molecular weight of less than 300 Da, a LogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors. These properties ensure adequate solubility for biophysical screening methods and provide a good starting point for optimization without leading to excessive molecular weight or lipophilicity in the final lead compound.

The table below presents the calculated physicochemical properties of this compound and representative virtual derivatives, illustrating their compliance with the Rule of Three and their suitability as a fragment library.

| Compound | Molecular Formula | Molecular Weight (Da) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

| This compound | C₇H₁₃NO₂ | 143.18 | -1.2 | 2 | 2 | 2 |

| N-Acetyl-2-(piperidin-4-yl)acetic acid | C₉H₁₅NO₃ | 185.22 | -0.8 | 1 | 3 | 2 |

| N-Methyl-2-(piperidin-4-yl)acetic acid | C₈H₁₅NO₂ | 157.21 | -0.9 | 1 | 2 | 2 |

| 2-(Piperidin-4-yl)acetamide | C₇H₁₄N₂O | 142.20 | -1.1 | 2 | 2 | 2 |

Experimental Protocols for Fragment Screening

The detection of the typically weak interactions between fragments and their target proteins requires sensitive biophysical techniques. A multi-pronged approach, employing orthogonal screening methods, is often the most robust strategy to identify and validate true hits.[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for fragment screening as it can detect weak binding events and provide information on the binding site.[9][10] Both ligand-observed and protein-observed experiments can be employed.

Ligand-Observed NMR Screening Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. researchgate.net [researchgate.net]

- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 6. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Synthesis Protocol for 2-(1-Boc-piperidin-4-yl)acetic acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(1-Boc-piperidin-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many pharmaceuticals, and this particular derivative, with its protected nitrogen and acetic acid side chain, serves as a key intermediate for the elaboration of more complex molecules.

The presented protocol is based on the hydrolysis of the corresponding ethyl ester, a common and efficient method for the preparation of carboxylic acids.

Synthetic Scheme

The synthesis of 2-(1-Boc-piperidin-4-yl)acetic acid is typically achieved through the hydrolysis of its ethyl ester precursor, ethyl 2-(1-Boc-piperidin-4-yl)acetate. This reaction is generally carried out under basic conditions, followed by an acidic workup to yield the desired carboxylic acid.

Caption: Synthetic workflow for 2-(1-Boc-piperidin-4-yl)acetic acid.

Experimental Protocol

This protocol details the hydrolysis of ethyl 2-(1-Boc-piperidin-4-yl)acetate to the corresponding carboxylic acid.

Materials:

-

Ethyl 2-(1-Boc-piperidin-4-yl)acetate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(1-Boc-piperidin-4-yl)acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 3:1 v/v ratio).

-

Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. A white precipitate may form.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(1-Boc-piperidin-4-yl)acetic acid as a white solid.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-(1-Boc-piperidin-4-yl)acetic acid via ester hydrolysis.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(1-Boc-piperidin-4-yl)acetate | - |

| Reagents | LiOH·H₂O, THF, H₂O, HCl, EtOAc | General Protocols |

| Reaction Time | 2-6 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Yield | >90% | [2][3] |

| Purity (crude) | >95% | - |

| Purification Method | Recrystallization | [4] |

Note: The provided yield and purity are representative values for ester hydrolysis reactions and may vary depending on the specific reaction conditions and scale.

Logical Relationships in the Synthetic Pathway

The synthesis of 2-(1-Boc-piperidin-4-yl)acetic acid from its ethyl ester is a straightforward and logical process rooted in fundamental organic chemistry principles. The key steps and their relationships are outlined below.

Caption: Key mechanistic steps in the hydrolysis of the ethyl ester.

References

Application Notes and Protocols for Amide Coupling of 2-(Piperidin-4-yl)acetic Acid with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The coupling of carboxylic acids with primary amines to form these stable linkages is a fundamental and frequently employed transformation in drug discovery and development. This document provides detailed application notes and experimental protocols for the amide coupling of 2-(piperidin-4-yl)acetic acid with various primary amines.

This compound is a valuable building block in medicinal chemistry, incorporating a piperidine ring that can influence solubility, lipophilicity, and metabolic stability, as well as provide a handle for further structural modification. The successful and efficient coupling of this scaffold to primary amines is crucial for the synthesis of compound libraries for screening and lead optimization.

These notes will cover common coupling reagents, reaction optimization strategies, and purification techniques pertinent to this class of compounds.

Core Concepts in Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is typically slow and requires high temperatures due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

A critical consideration when working with this compound is the presence of the secondary amine within the piperidine ring. This nucleophilic site can compete with the desired primary amine, leading to self-condensation or oligomerization. To prevent this, the piperidine nitrogen is often protected, typically with a tert-butyloxycarbonyl (Boc) group, which can be removed in a final step. The use of N-Boc-2-(piperidin-4-yl)acetic acid is a common strategy to ensure clean and selective amide bond formation.

Common Amide Coupling Methodologies

Several classes of coupling reagents are routinely used for amide bond formation. The choice of reagent depends on factors such as the steric and electronic properties of the substrates, potential for racemization (if chiral centers are present), cost, and ease of purification.

1. Carbodiimide-Based Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct by aqueous workup.

-

DCC (N,N'-Dicyclohexylcarbodiimide): A highly effective but less favored reagent in modern drug discovery due to the formation of a largely insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification, and its potential to cause allergic reactions.

Carbodiimide-mediated couplings are often performed in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) . These additives react with the activated O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and other side reactions.

2. Uronium/Aminium Salt-Based Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective and widely used coupling reagent derived from HOAt. It is known for its high reactivity and ability to couple sterically hindered substrates with low levels of racemization.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another popular uronium salt-based reagent derived from HOBt. It is generally less reactive than HATU but is still a very effective coupling agent.

These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid starting material.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes various reported conditions for the amide coupling of N-Boc-2-(piperidin-4-yl)acetic acid with a range of primary amines. This data is collated from multiple sources to provide a comparative overview.

| Primary Amine | Coupling Reagent/Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Substituted Aniline | HATU | DIPEA | DMF | 6 | Not specified | [1] |

| Substituted Aniline | EDC, HOBt, DMAP (catalytic) | DIPEA | CH3CN | 18 | Good to Excellent | [2] |

| 4-Amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 5 | 38 | [2] |

| Biphenylamine | EDC, HOBt, DMAP (catalytic) | DIPEA | CH3CN | 18 | 93 | [2] |

| 4-tert-Butylaniline | EDC, HOBt, DMAP (catalytic) | DIPEA | CH3CN | 18 | 58 | [2] |

| General Primary Amines | EDC, HOBt | DIPEA/TEA | DMF/DCM | 1-18 | Not specified | [1] |

| General Primary Amines | HATU | DIPEA | DMF | 1-18 | Not specified | [1] |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the amide coupling of N-Boc-2-(piperidin-4-yl)acetic acid with primary amines.

Chemical Reaction Scheme

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Bond Formation Using HATU with 2-(piperidin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The synthesis of robust and complex molecular architectures often relies on the efficient and selective coupling of carboxylic acids and amines. Among the myriad of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior choice for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, especially in challenging cases involving sterically hindered substrates.[1][2][3]

This document provides detailed application notes and protocols for the use of HATU in the formation of amide bonds with 2-(piperidin-4-yl)acetic acid, a substrate that presents steric challenges.

Mechanism of Action